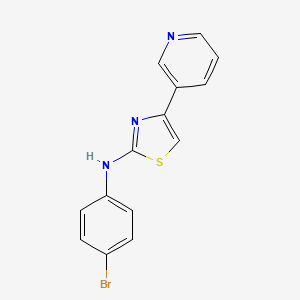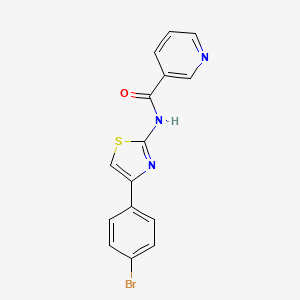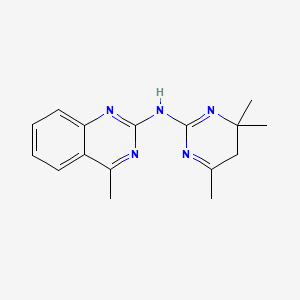![molecular formula C13H12N4S2 B10809971 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B10809971.png)
4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthetic routes and reaction conditions for WAY-118985 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the formation of the bithiazole ring system and subsequent functionalization. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity.
Análisis De Reacciones Químicas
WAY-118985 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
WAY-118985 has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, particularly the inhibition of TAOK2.
Medicine: It has potential therapeutic applications due to its kinase inhibitory properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
WAY-118985 exerts its effects by inhibiting the kinase activity of TAOK2. This inhibition affects various molecular targets and pathways involved in cell signaling and regulation. The exact mechanism of action involves binding to the active site of the kinase, thereby preventing its activity .
Comparación Con Compuestos Similares
WAY-118985 can be compared with other kinase inhibitors, such as:
Staurosporine: A potent non-selective kinase inhibitor.
Imatinib: A selective inhibitor of the BCR-ABL kinase.
Gefitinib: An inhibitor of the epidermal growth factor receptor kinase.
WAY-118985 is unique in its specific inhibition of TAOK2, which distinguishes it from other kinase inhibitors that target different kinases or have broader specificity.
Propiedades
Fórmula molecular |
C13H12N4S2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H12N4S2/c1-8-11(19-12(14)15-8)10-7-18-13(17-10)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
ZVXHXOUWEKSRTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B10809889.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B10809904.png)
![N-(3,4-dimethylphenyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide](/img/structure/B10809914.png)
![N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine](/img/structure/B10809921.png)
![2-[2-(2,6-Dimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10809937.png)


![(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B10809952.png)
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)



![3-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B10809998.png)
![N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide](/img/structure/B10810005.png)
